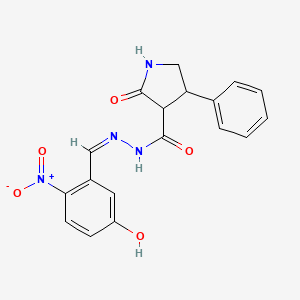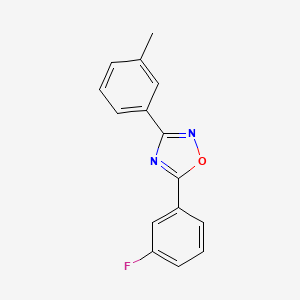![molecular formula C20H24N4O3 B5296591 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide, also known as OP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide is not fully understood. However, studies have shown that 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide can interact with various proteins and enzymes in the body, including tubulin, histone deacetylases, and monoamine oxidase. These interactions may contribute to the anti-tumor, anti-amyloid, and neuroprotective effects of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide.
Biochemical and Physiological Effects:
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of histone deacetylases, and protection of dopaminergic neurons. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has several advantages for use in lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide. One area of interest is the development of more potent and selective derivatives of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide for use in cancer therapy and neuroprotection. Another area of interest is the investigation of the potential use of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide in combination with other drugs or therapies for enhanced efficacy. Finally, further studies are needed to elucidate the exact mechanism of action of 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide and its potential applications in other diseases and conditions.
Métodos De Síntesis
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide can be synthesized by reacting 2-(2-pyridylmethyl)piperazine with phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide.
Aplicaciones Científicas De Investigación
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. 2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide has also been shown to protect dopaminergic neurons from degeneration, which could be beneficial in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(22-11-13-27-17-7-2-1-3-8-17)14-18-20(26)23-10-12-24(18)15-16-6-4-5-9-21-16/h1-9,18H,10-15H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQPIWSGGMGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCOC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296514.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5296519.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5296532.png)

![6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5296540.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5296555.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-phenoxyacetamide](/img/structure/B5296560.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5296563.png)
![methyl 5-[3-(2-furyl)acryloyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5296574.png)
![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)